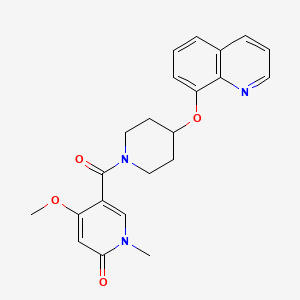![molecular formula C24H17FN4O4 B2573391 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326909-34-5](/img/structure/B2573391.png)
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The compound’s quinazoline scaffold suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly those resistant to existing therapies. Preclinical studies indicate that it may inhibit specific kinases involved in tumor growth and metastasis . Further investigations are needed to validate its efficacy and safety.
Anti-inflammatory Properties
The oxadiazole moiety within the compound has been associated with anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers have studied its impact on animal models of inflammation, showing promising results . Clinical trials are necessary to assess its potential as an anti-inflammatory agent.
Neuroprotective Potential
Given the compound’s structural resemblance to known neuroprotective agents, scientists have explored its ability to mitigate neurodegenerative diseases. In vitro studies suggest that it may enhance neuronal survival and reduce oxidative stress . However, more rigorous investigations, including animal models, are essential to validate its neuroprotective properties.
Antimicrobial Activity
The presence of both fluorophenyl and oxadiazole groups hints at potential antimicrobial properties. Researchers have evaluated its antibacterial and antifungal effects against various pathogens. Preliminary data indicate moderate activity, but further studies are needed to determine its spectrum of action and mechanisms .
Cardiovascular Applications
The compound’s impact on cardiovascular health remains an area of interest. It may influence vascular function, platelet aggregation, or endothelial integrity. Researchers have explored its effects on animal models of hypertension and atherosclerosis, revealing some cardiovascular benefits . Clinical trials are necessary to validate these findings.
Metabolic Disorders
The methoxybenzyl group suggests potential interactions with metabolic pathways. Researchers have investigated its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Early studies hint at its role in regulating metabolic homeostasis . Further research is needed to elucidate its mechanisms and therapeutic relevance.
Mécanisme D'action
Target of Action
The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” contains an oxadiazole ring . Oxadiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Oxadiazole derivatives are generally known for their ability to interact with various enzymes and receptors due to their heterocyclic nature .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Given the broad range of activities exhibited by oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and oxadiazole derivatives are known to have good bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Propriétés
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGOFLAPXJKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

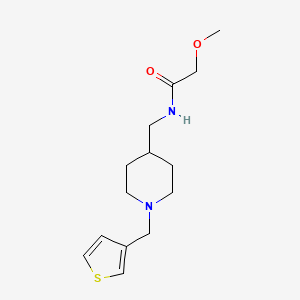
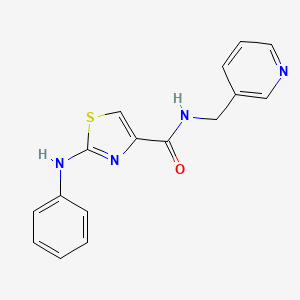


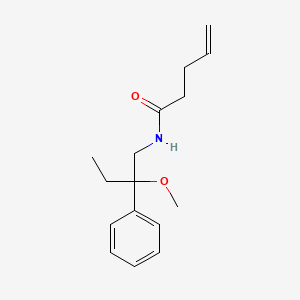

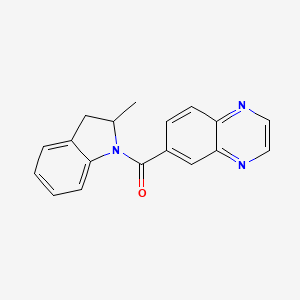

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)
